molecular formula C15H11N5O4 B2582238 (E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285536-14-2

(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2582238
CAS RN: 1285536-14-2
M. Wt: 325.284
InChI Key: DUFNBILXFNXADS-CXUHLZMHSA-N
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Description

(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide, also known as FNH, is a chemical compound that has been extensively studied for its various scientific applications. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies. In

Scientific Research Applications

Synthesis and Characterization

(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide and its derivatives have been extensively studied for their synthesis and molecular structure. The synthesis of these compounds involves complex chemical reactions, with the structures confirmed through various spectroscopic methods. Karrouchi et al. (2021) synthesized a related compound and confirmed its structure using spectroscopic methods including FT-IR, 1H & 13C NMR, and ESI-MS, while also performing molecular docking studies to explore its potential as an anti-diabetic agent (Karrouchi et al., 2021).

Potential Biological Activities

Various derivatives of this chemical have shown potential in biological applications. For instance, Hassan et al. (2020) synthesized a series of Nitrofurantoin® analogues involving the furan and pyrazole scaffolds to evaluate their antibacterial properties against both Gram-positive and Gram-negative bacteria (Hassan et al., 2020). Ravula et al. (2016) synthesized a series of novel pyrazoline derivatives and assessed their in vivo anti-inflammatory and in vitro antibacterial activities, finding that some compounds exhibited high anti-inflammatory and antibacterial activity (Ravula et al., 2016).

Antimicrobial Properties

The antimicrobial properties of these derivatives have been a focus of several studies. A study conducted in 2021 examined the antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehydes, demonstrating promising results against certain strains of bacteria and fungi, suggesting the potential of these compounds in creating effective antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of furan-2-carboxylic acid hydrazide with 4-nitrobenzaldehyde to form the corresponding Schiff base, which is then cyclized with ethyl acetoacetate to yield the pyrazole ring. The resulting compound is then treated with a base to deprotonate the hydrazide group, which is subsequently acylated with (E)-3-bromoacryloyl chloride to afford the final product.", "Starting Materials": [ "Furan-2-carboxylic acid hydrazide", "4-nitrobenzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "(E)-3-bromoacryloyl chloride" ], "Reaction": [ "Step 1: Condensation of furan-2-carboxylic acid hydrazide with 4-nitrobenzaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with ethyl acetoacetate in the presence of piperidine to yield the pyrazole ring.", "Step 3: Deprotonation of the hydrazide group with sodium ethoxide in ethanol.", "Step 4: Acylation of the deprotonated hydrazide with (E)-3-bromoacryloyl chloride in the presence of triethylamine to afford the final product." ] }

CAS RN

1285536-14-2

Molecular Formula

C15H11N5O4

Molecular Weight

325.284

IUPAC Name

5-(furan-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H11N5O4/c21-15(13-8-12(17-18-13)14-2-1-7-24-14)19-16-9-10-3-5-11(6-4-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+

InChI Key

DUFNBILXFNXADS-CXUHLZMHSA-N

SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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